molecular formula C17H16O3S B051842 2-Phenylthio-5-propionylphenylacetic acid CAS No. 103918-73-6

2-Phenylthio-5-propionylphenylacetic acid

Cat. No. B051842
M. Wt: 300.4 g/mol
InChI Key: OIDXFJQJYOGXHS-UHFFFAOYSA-N
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Description

Phenylacetic acid derivatives, including compounds like 2-Phenylthio-5-propionylphenylacetic acid, are significant in various chemical and pharmaceutical research areas due to their versatile chemical properties and potential applications. These compounds are involved in a wide range of synthetic pathways and have been studied for their chemical reactivity, physical properties, and potential as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of phenylacetic acid derivatives often involves complex reactions, including photostimulated reactions, amidation, and etherification processes. For instance, phenylacetic acid dianions react via an SRN1 process with aryl halides under photostimulation to afford aryl substitution products, showcasing the influence of metallic cations on the regiochemistry of arylation (Nwokogu et al., 2000). Another example is the synthesis of 3,4-(methylenedioxy) phenylacetic acid via a multi-step process starting from piperonal aldehyde (Han Xue-lian, 2007).

Molecular Structure Analysis

The molecular structure of phenylacetic acid derivatives is crucial in determining their chemical reactivity and physical properties. Studies involving X-ray diffraction and NMR spectroscopy provide insights into the arrangement of atoms within these molecules, affecting their reactivity and interaction with other compounds.

Chemical Reactions and Properties

Phenylacetic acid derivatives undergo various chemical reactions, including reductions, cyclizations, and C-S coupling/C-H functionalization. For instance, iodide-catalyzed reductions have been developed for the synthesis of phenylacetic acids, demonstrating the versatility of these compounds in synthetic chemistry (Milne et al., 2011).

Scientific Research Applications

Anticancer and Antimicrobial Activities

Phenylacetic acid derivatives have been studied for their potential anticancer and antimicrobial properties. For instance, research has isolated phenylacetic acid derivatives from the culture mycelia of Curvularia lunata, which showed inhibition of growth in several bacteria and fungi, indicating its antimicrobial potency (Varma et al., 2006). Furthermore, phenylaminosulfanyl-1,4-naphthoquinone derivatives, containing the phenylthio group, demonstrated significant cytotoxic activity against human cancer cell lines, showcasing their potential as anticancer agents (Ravichandiran et al., 2019).

Metal-Organic Complexes and Supramolecular Chemistry

Studies have explored the synthesis and characterization of novel metal-organic supramolecular complexes involving derivatives of phenylthio-phenylacetic acids. These complexes, characterized by their crystal structure and properties, offer insights into the construction of 3-D supramolecular networks, potentially useful in material science and catalysis (Yin et al., 2014). Another research highlighted the synthesis of coordination polymers based on carboxylic acid ligands containing sulfur, revealing their structural intricacies and potential applications in supramolecular architecture (Li et al., 2020).

Corrosion Inhibition

The application of phenylthio derivatives in corrosion inhibition has been documented, where certain phenylthio-pyrrole carbonitriles effectively inhibited mild steel corrosion in acidic conditions. These studies provide a foundation for developing new corrosion inhibitors with enhanced efficiency and specificity (Verma et al., 2015).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2-phenylsulfanyl-5-propanoylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3S/c1-2-15(18)12-8-9-16(13(10-12)11-17(19)20)21-14-6-4-3-5-7-14/h3-10H,2,11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDXFJQJYOGXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545840
Record name [2-(Phenylsulfanyl)-5-propanoylphenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylthio-5-propionylphenylacetic acid

CAS RN

103918-73-6
Record name [2-(Phenylsulfanyl)-5-propanoylphenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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